Unsubstituted Benzimidazole C2 Position Enables Further Synthetic Diversification vs. 2-Methyl and 2-CF3 Analogs
The target compound bears a hydrogen at the benzimidazole C2 position, whereas the closest commercial analogs carry a methyl (CAS 200275-59-8) or trifluoromethyl (CAS 246163-31-5) substituent. In the 2-CF3 analog, the trifluoromethyl group increases molecular weight to 314.29 g/mol and LogP by approximately 0.8–1.2 log units compared to the target compound (estimated LogP 1.26, experimentally derived PSA 113.35 Ų) [1], significantly altering lipophilicity and passive permeability. The unsubstituted C2 position of the target compound is accessible for: (i) directed ortho-metalation (DoM) with LDA or n-BuLi for introduction of electrophiles; (ii) Vilsmeier-Haack formylation; (iii) Mannich aminomethylation—all reactions that are blocked or severely hindered in 2-substituted analogs .
| Evidence Dimension | Benzimidazole C2 substitution openness for further functionalization |
|---|---|
| Target Compound Data | C2 position = H; MW 246.29; PSA 113.35 Ų; LogP ~1.26; 0 steric hindrance at C2 |
| Comparator Or Baseline | 2-CH3 analog (CAS 200275-59-8): C2 = CH3; 2-CF3 analog (CAS 246163-31-5): C2 = CF3; MW 314.29; higher LogP, significant steric shielding |
| Quantified Difference | C2-H vs. C2-CH3 adds +14 Da and ≈0.3 logP units; C2-H vs. C2-CF3 adds +68 Da and ≈0.8–1.2 logP units; C2-H allows electrophilic substitution chemistry that is prohibited in 2-substituted congeners |
| Conditions | Structure–property analysis from vendor specifications and calculated molecular descriptors |
Why This Matters
For laboratories synthesizing focused libraries, the unsubstituted C2 position of the target compound uniquely permits late-stage C2 diversification, enabling exploration of chemical space inaccessible with pre-substituted analogs.
- [1] Molbase. 4-amino-3-(benzimidazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione (CAS 791806-33-2). Physical properties: LogP 1.2598, PSA 113.35. Available at: https://qiye.molbase.cn (accessed 2026-05-02). View Source
